molecular formula C18H23N2O2+ B14750011 [3-(9-Carbazolyl)-2-hydroxypropyl]-(3-hydroxypropyl)ammonium

[3-(9-Carbazolyl)-2-hydroxypropyl]-(3-hydroxypropyl)ammonium

Cat. No.: B14750011
M. Wt: 299.4 g/mol
InChI Key: XJSHYABCAWRNDE-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(9-Carbazolyl)-2-hydroxypropyl]-(3-hydroxypropyl)ammonium is a compound that features a carbazole moiety linked to a hydroxypropyl group and an ammonium group. Carbazole derivatives are known for their interesting optoelectronic properties and have been widely studied for various applications in materials science and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(9-Carbazolyl)-2-hydroxypropyl]-(3-hydroxypropyl)ammonium typically involves the reaction of 9H-carbazole with appropriate alkylating agents under controlled conditions. One common method involves the use of 3-chloropropanol and 3-aminopropanol in the presence of a base to facilitate the alkylation reaction. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

[3-(9-Carbazolyl)-2-hydroxypropyl]-(3-hydroxypropyl)ammonium can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [3-(9-Carbazolyl)-2-hydroxypropyl]-(3-hydroxypropyl)ammonium is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials .

Biology

In biological research, this compound can be used as a fluorescent probe due to the inherent fluorescence of the carbazole moiety. It can also be used in the study of enzyme interactions and as a potential therapeutic agent .

Medicine

In medicine, derivatives of this compound are being investigated for their potential use in drug delivery systems and as anticancer agents. The ability to modify the carbazole structure allows for the design of molecules with specific biological activities .

Industry

In industry, this compound is used in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

The mechanism of action of [3-(9-Carbazolyl)-2-hydroxypropyl]-(3-hydroxypropyl)ammonium involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. The carbazole moiety can intercalate with DNA, affecting gene expression and potentially leading to anticancer effects . Additionally, the compound’s ability to generate reactive oxygen species (ROS) can contribute to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart from similar compounds is its dual functionality, combining the properties of carbazole with those of hydroxypropyl and ammonium groups. This unique combination allows for versatile applications in various fields, from materials science to medicine .

Properties

Molecular Formula

C18H23N2O2+

Molecular Weight

299.4 g/mol

IUPAC Name

(3-carbazol-9-yl-2-hydroxypropyl)-(3-hydroxypropyl)azanium

InChI

InChI=1S/C18H22N2O2/c21-11-5-10-19-12-14(22)13-20-17-8-3-1-6-15(17)16-7-2-4-9-18(16)20/h1-4,6-9,14,19,21-22H,5,10-13H2/p+1

InChI Key

XJSHYABCAWRNDE-UHFFFAOYSA-O

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(C[NH2+]CCCO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.